

The Toxicity Profile of 9-Angeloylretronecine N-oxide: An In-depth Technical Guide

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Compound of Interest

Compound Name: 9-Angeloylretronecine N-oxide

Cat. No.: B1609405

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Disclaimer: Publicly available toxicological data specifically for **9-Angeloylretronecine N-oxide** is limited. This guide provides a comprehensive overview of the toxicity profile of the broader class of retronecine-type pyrrolizidine alkaloid N-oxides (PA N-oxides), to which **9-Angeloylretronecine N-oxide** belongs. The mechanisms and toxicological endpoints discussed are based on studies of structurally related compounds and should be considered representative of the potential toxicity of **9-Angeloylretronecine N-oxide**.

Executive Summary

9-Angeloylretronecine N-oxide is a member of the pyrrolizidine alkaloid N-oxides (PA N-oxides), a group of natural phytotoxins found in numerous plant species. While often considered less toxic than their corresponding tertiary pyrrolizidine alkaloids (PAs), PA N-oxides can be converted to their toxic parent alkaloids in the body, leading to significant health risks, most notably hepatotoxicity and genotoxicity. This conversion is a critical step in their mechanism of toxicity and is mediated by both intestinal microbiota and hepatic enzymes. This document outlines the current understanding of the toxicity of retronecine-type PA N-oxides, providing a framework for the safety assessment of **9-Angeloylretronecine N-oxide**.

Mechanism of Toxicity: Metabolic Activation is Key

The toxicity of **9-Angeloylretronecine N-oxide** and other PA N-oxides is intrinsically linked to their biotransformation into reactive pyrrolic metabolites.^{[1][2][3]} This process involves a two-

step metabolic pathway:

- **Reduction to Parent Pyrrolizidine Alkaloid:** The initial and rate-limiting step is the reduction of the N-oxide back to its corresponding tertiary pyrrolizidine alkaloid, 9-Angeloylretronecine. This conversion is carried out by two main systems:
 - **Intestinal Microbiota:** Anaerobic bacteria in the gastrointestinal tract can efficiently reduce PA N-oxides.[\[1\]](#)[\[3\]](#)
 - **Hepatic Cytochrome P450 Enzymes:** In the liver, specific CYP isozymes, particularly CYP1A2 and CYP2D6, are capable of reducing PA N-oxides.[\[1\]](#)[\[2\]](#)
- **Metabolic Activation in the Liver:** The resulting parent PA, 9-Angeloylretronecine, is then metabolically activated in the liver by other cytochrome P450 enzymes. This activation process generates highly reactive electrophilic pyrrolic esters, primarily dehydroretronecine (DHR).

These reactive metabolites can then bind to cellular macromolecules such as proteins and DNA, leading to cellular dysfunction, cytotoxicity, and genotoxicity.[\[1\]](#)[\[2\]](#)

Quantitative Toxicity Data

Specific quantitative toxicity data for **9-Angeloylretronecine N-oxide** are not readily available in the public literature. The following tables summarize representative data for the broader class of retronecine-type PA N-oxides to provide a comparative context.

Table 1: In Vivo Toxicity Data (Representative PA N-Oxides)

Compound	Species	Route of Administration	Endpoint	Value	Reference
Riddelliine N-oxide	Rat	Oral	DNA Adducts (in liver)	39.9 ± 0.6 adducts/10 ⁷ nucleotides (after 3 days at 1.0 mg/kg)	[4]
General PA N-Oxides	Rodents	Oral	Hepatotoxicity	Observed	[1][3]

Table 2: In Vitro Genotoxicity Data (Representative PA N-Oxides)

Compound	Test System	Endpoint	Result	Reference
Riddelliine N-oxide	N/A	Genotoxic Potential	Considered a potential genotoxic hepatocarcinogen	[4]

Experimental Protocols

Detailed experimental protocols for toxicity testing of **9-Angeloylretronecine N-oxide** are not published. The following are generalized protocols for key toxicity assays relevant to PA N-oxides, based on standard methodologies.

In Vivo Repeated Dose Toxicity Study (General Protocol)

- Test System: Male and female Sprague-Dawley rats (8-10 weeks old).
- Administration: Oral gavage, daily for 28 or 90 days.
- Dose Groups: At least three dose levels of **9-Angeloylretronecine N-oxide** and a vehicle control group.

- Parameters Monitored:
 - Clinical observations (daily).
 - Body weight and food consumption (weekly).
 - Hematology and clinical chemistry (at termination).
 - Organ weights (at termination).
 - Histopathology of liver, kidneys, and other major organs.
- Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).

In Vitro Cytotoxicity Assay (General Protocol)

- Cell Line: Human hepatoma cells (e.g., HepG2) or primary hepatocytes.
- Treatment: Cells are incubated with various concentrations of **9-Angeloylretronecine N-oxide** for 24, 48, and 72 hours.
- Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.
- Endpoint: Calculation of the IC50 (half-maximal inhibitory concentration).

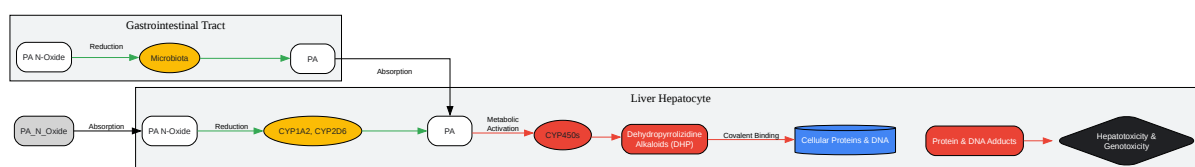
Bacterial Reverse Mutation Assay (Ames Test) (General Protocol)

- Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
- Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 mix from induced rat liver).
- Procedure: Bacteria are exposed to a range of concentrations of **9-Angeloylretronecine N-oxide**.

- Endpoint: The number of revertant colonies is counted to assess the mutagenic potential.

Visualizations

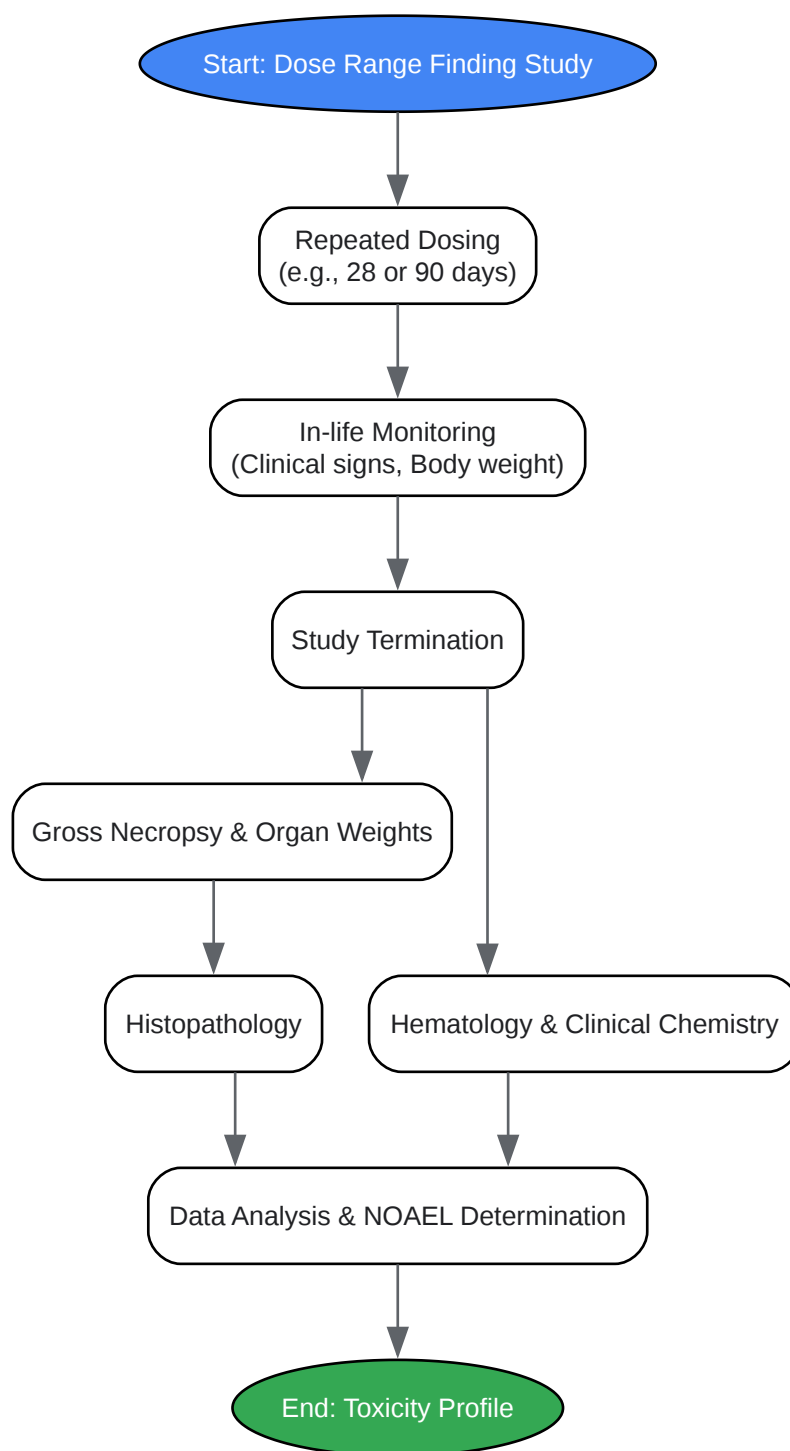
Signaling Pathway of PA N-Oxide-Induced Hepatotoxicity



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Caption: Metabolic activation pathway of pyrrolizidine alkaloid N-oxides leading to toxicity.

Experimental Workflow for In Vivo Toxicity Assessment



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Caption: Generalized workflow for an in vivo repeated dose toxicity study.

Conclusion and Future Directions

9-Angeloylretronecine N-oxide, as a retronecine-type PA N-oxide, poses a potential risk to human health due to its metabolic activation to toxic pyrrolizidine alkaloids. The primary toxicological concerns are hepatotoxicity and genotoxicity. While specific data for this compound are lacking, the well-established toxicity of related PA N-oxides underscores the need for caution and further investigation.

Future research should focus on:

- Generating specific toxicity data for **9-Angeloylretronecine N-oxide**: This includes determining its LD50, IC50, and NOAEL values through standardized in vivo and in vitro studies.
- Investigating its genotoxic and carcinogenic potential: Dedicated assays are required to fully characterize these critical endpoints.
- Elucidating specific signaling pathways: Identifying the precise molecular targets and pathways affected by its reactive metabolites will provide a more complete understanding of its toxicity.

A thorough toxicological evaluation is essential to accurately assess the risks associated with human exposure to **9-Angeloylretronecine N-oxide** and to inform regulatory decisions.

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